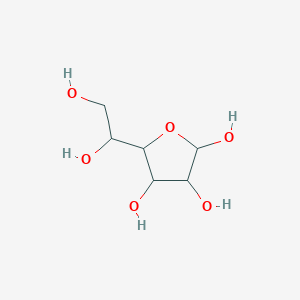
2'-C-Methyl isoguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-C-Methyl isoguanosine is a nucleoside analog, structurally related to guanosine It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and the isomerization of the guanine base
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyl isoguanosine typically involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite and acetic acid at room temperature . This method is advantageous due to its simplicity and efficiency. Additionally, derivatives such as 2’-fluoro-isoguanosine and 2’-deoxy-isoguanosine can be synthesized using similar diazotization techniques .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the large-scale synthesis of high-purity isoguanosine and its derivatives has been achieved through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions: 2’-C-Methyl isoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carbonyl groups on the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups at specific positions on the nucleoside.
科学研究应用
2’-C-Methyl isoguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: The compound is employed in genetic research, particularly in the study of nucleic acid interactions and modifications.
Industry: The compound is used in the development of novel materials and as a building block for more complex molecules
作用机制
The mechanism of action of 2’-C-Methyl isoguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a valuable tool in therapeutic research .
相似化合物的比较
Guanosine: The parent compound, differing by the absence of the 2’-methyl group and the isomerization of the guanine base.
2’-Fluoro-isoguanosine: A derivative with a fluorine atom at the 2’ position.
2’-Deoxy-isoguanosine: A derivative lacking the hydroxyl group at the 2’ position.
Uniqueness: 2’-C-Methyl isoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC 名称 |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19) |
InChI 键 |
GDWOTBALSOOQFY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)

![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)

![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)






